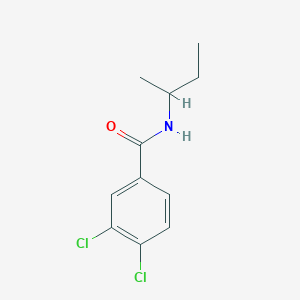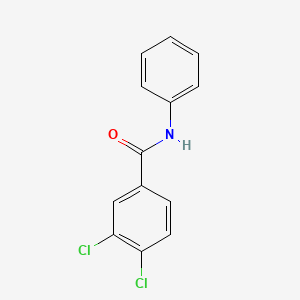
3,4-dichloro-N-phenylbenzamide
説明
科学的研究の応用
Synthesis and Structural Analysis
Intramolecular Oxidative Coupling for Spirooxindoles Synthesis : Yu et al. (2011) described the use of phenyliodine(III) bis(trifluoroacetate) for the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, facilitating the synthesis of spirooxindoles (Yu et al., 2011).
Antiviral Activity and Synthesis of N-Phenylbenzamide Derivatives : Mirallai et al. (2013) synthesized 2-amino-N'-arylbenzamidines and converted them to 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, showing potential for antiviral drug development (Mirallai et al., 2013).
Crystal Structure and Antitumor Activity : He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, investigating its structure-property relationship and antitumor activity (He et al., 2014).
Biological Applications
Mitochondrial Permeability Transition Pore Inhibitors : Roy et al. (2016) focused on N-phenylbenzamides as inhibitors of the mitochondrial permeability transition pore, identifying compounds with potential therapeutic relevance (Roy et al., 2016).
Antiviral Properties : Bourass et al. (2016) developed 3D-QSAR models to predict the antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, contributing to anti-EV 71 drug development (Bourass et al., 2016).
- ancer Agents**: Malik et al. (2022) described the synthesis of imidazole-based N-phenylbenzamide derivatives and their potential as anticancer agents, providing computational insights into their interactions with target proteins (Malik et al., 2022).
Enterovirus 71 Inhibitors : Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives and assessed their activities against Enterovirus 71, identifying compounds with promising anti-EV 71 activities (Ji et al., 2013).
Potential Anti-HBV Agent : Cui et al. (2020) synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide and evaluated its anti-HBV activity, showing promising results in vitro and in vivo (Cui et al., 2020).
Additional Research Areas
Antimicrobial Studies : Lahtinen et al. (2014) synthesized N-substituted sulfanilamide derivatives, including N-phenylbenzamides, and evaluated their antimicrobial activities (Lahtinen et al., 2014).
Antifungal Activity : Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and assessed its antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum (Wen-liang, 2011).
Antitumor Activity in Glioma Cells : Lin et al. (2016) explored the antitumor function of phenoxybenzamine hydrochloride in glioma, demonstrating its inhibitory effects on proliferation, migration, invasion, and tumorigenesis of glioma cells (Lin et al., 2016).
Molecular Rectifiers Design : Ding et al. (2015) conducted a computational search of molecular frameworks for intrinsic rectification of electron transport, identifying N-phenylbenzamide as a promising framework (Ding et al., 2015).
Gas-Phase Smiles Rearrangement Reactions : Li et al. (2015) studied gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides using electrospray ionization tandem mass spectrometry (Li et al., 2015).
特性
IUPAC Name |
3,4-dichloro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHJNUHQNATEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966886 | |
| Record name | 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-phenylbenzamide | |
CAS RN |
5246-12-8 | |
| Record name | 3,4-Dichloro-N-phenylbenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



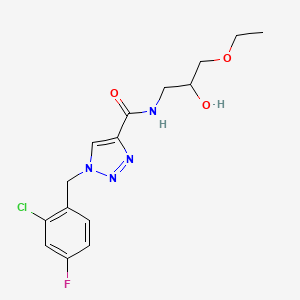
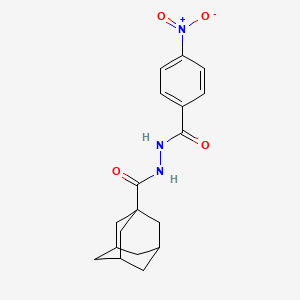
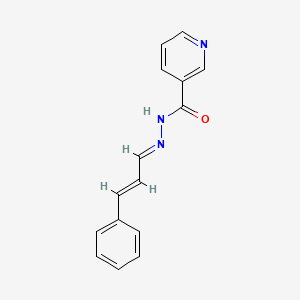
![3-chloro-6-fluoro-N'-[1-(2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B3833116.png)
![N'-[1-(2-thienyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B3833122.png)

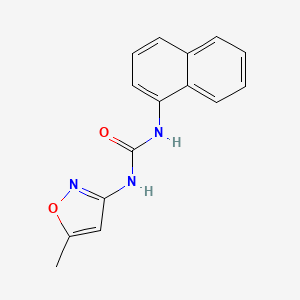

![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)
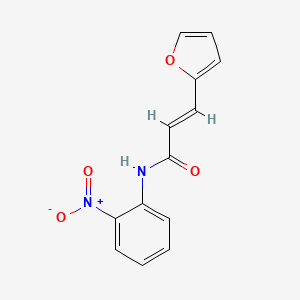

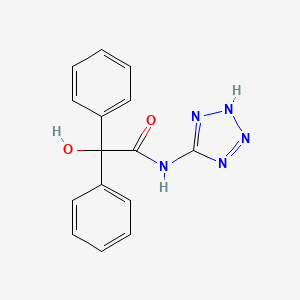
![N,N'-1,2-propanediylbis[3-(2-furyl)acrylamide]](/img/structure/B3833152.png)
